AF647-NHS ester (trisodium)

Description

Contextualization within Far-Red Fluorescent Probe Systems

Far-red fluorescent probes, which emit light in the 600-700 nm range of the electromagnetic spectrum, are highly sought after in biomedical imaging. rsc.orgrsc.org This region is advantageous because it minimizes autofluorescence from cells and tissues, leading to a better signal-to-noise ratio and clearer images. rsc.orgbohrium.com Far-red light also penetrates deeper into biological samples, enabling the study of processes within living organisms with reduced photodamage. rsc.orgnih.gov

AF647, an analogue of Alexa Fluor 647, fits squarely within this category of advanced fluorescent probes. medchemexpress.comtargetmol.commedchemexpress.com It is known for its exceptional brightness and photostability, making it a reliable choice for demanding imaging experiments. dianabiotech.comtargetmol.com The trisodium (B8492382) salt form of AF647-NHS ester enhances its water solubility, a crucial property for use in aqueous biological environments. lumiprobe.com

Significance of N-Hydroxysuccinimide (NHS) Ester Chemistry in Bioconjugation

The "NHS ester" portion of the compound's name refers to the N-hydroxysuccinimide ester, a highly reactive group that is key to its function. thieme-connect.comrsc.orgd-nb.info NHS esters are widely used in bioconjugation, the process of linking molecules together to create new functionalities. thieme-connect.comresearchgate.net Specifically, the NHS ester group readily reacts with primary amine groups (-NH2) found on proteins, peptides, and other biomolecules. axispharm.comsigmaaldrich.comfishersci.be

This reaction forms a stable amide bond, effectively and permanently attaching the AF647 fluorophore to the target molecule. sigmaaldrich.com The efficiency and reliability of NHS ester chemistry have made it a standard method for labeling biomolecules with fluorescent dyes. rsc.orgd-nb.info The reaction is typically carried out in a buffer with a slightly alkaline pH to facilitate the reaction with the primary amines. fishersci.be

Evolution of AF647-Based Fluorophores in Research Applications

The development of the Alexa Fluor family of dyes, including Alexa Fluor 647, by Molecular Probes (now part of Thermo Fisher Scientific) was a significant advancement in fluorescence technology. thermofisher.comwikipedia.org These dyes were engineered to overcome the limitations of earlier fluorescent labels, such as fluorescein (B123965) and rhodamine, which were prone to photobleaching and pH sensitivity. thermofisher.combitesizebio.com

AF647, and by extension its NHS ester derivative, offers several advantages that have led to its widespread adoption in research:

High Fluorescence Quantum Yield : It efficiently converts absorbed light into emitted fluorescent light. lumiprobe.com

Photostability : It resists fading when exposed to light, allowing for longer imaging times. dianabiotech.comtargetmol.com

pH Insensitivity : Its fluorescence remains stable across a broad pH range (typically pH 4 to 10), which is important for experiments in varying cellular environments. axispharm.comfishersci.beaatbio.com

Water Solubility : The sulfonated nature of the dye and the trisodium salt form contribute to its good solubility in water. lumiprobe.combitesizebio.com

These properties have made AF647-NHS ester a versatile tool for a range of applications, including immunofluorescence, where it is used to label antibodies for detecting specific proteins, and in super-resolution microscopy techniques like dSTORM. medchemexpress.comdianabiotech.com Its bright and stable signal is also highly valued in flow cytometry for identifying and sorting cells. targetmol.comaxispharm.com

Table 1: Spectral Properties of AF647-NHS Ester (Trisodium)

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum (nm) | 650 - 655 | dianabiotech.comaxispharm.com |

| Emission Maximum (nm) | 671 - 680 | dianabiotech.comaxispharm.com |

| Molar Extinction Coefficient (L⋅mol⁻¹⋅cm⁻¹) | ~191,800 - 270,000 | axispharm.comfishersci.be |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| AF647-NHS ester (trisodium) |

| Alexa Fluor 647 |

| N-Hydroxysuccinimide (NHS) ester |

| Fluorescein |

Properties

Molecular Formula |

C40H46N3Na3O16S4 |

|---|---|

Molecular Weight |

1022.0 g/mol |

IUPAC Name |

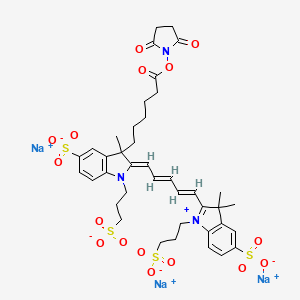

trisodium;(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate |

InChI |

InChI=1S/C40H49N3O16S4.3Na/c1-39(2)30-26-28(62(53,54)55)15-17-32(30)41(22-10-24-60(47,48)49)34(39)12-6-4-7-13-35-40(3,21-9-5-8-14-38(46)59-43-36(44)19-20-37(43)45)31-27-29(63(56,57)58)16-18-33(31)42(35)23-11-25-61(50,51)52;;;/h4,6-7,12-13,15-18,26-27H,5,8-11,14,19-25H2,1-3H3,(H3-,47,48,49,50,51,52,53,54,55,56,57,58);;;/q;3*+1/p-3 |

InChI Key |

BMJDGMFKBUDRTQ-UHFFFAOYSA-K |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)[O-])C.[Na+].[Na+].[Na+] |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)[O-])C.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Reactive Chemistry and Methodologies for Bioconjugation

Mechanism of Amine-Reactive Linkage

The conjugation of AF647-NHS ester to a biomolecule is a targeted process that relies on the reactivity of the NHS ester group with primary aliphatic amine groups. lumiprobe.com This reaction is highly selective for primary amines, which are abundantly available on biomolecules, most notably as the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides. tocris.com

Nucleophilic Acyl Substitution with Primary Amine Groups

The fundamental chemical reaction that governs the conjugation of AF647-NHS ester to a biomolecule is a nucleophilic acyl substitution. In this reaction, the primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide is eliminated as a leaving group. thermofisher.com

Formation of Stable Amide Bonds on Biomolecules

The result of the nucleophilic acyl substitution is the formation of a highly stable amide bond between the AF647 fluorophore and the biomolecule. This amide linkage is as stable as a peptide bond and ensures a permanent attachment of the fluorescent label to the target molecule, which is crucial for the reliability of subsequent analytical applications. thermofisher.com

Optimization of Conjugation Parameters

The efficiency and specificity of the labeling reaction with AF647-NHS ester are highly dependent on several key parameters. Careful optimization of these factors is necessary to achieve the desired degree of labeling while minimizing side reactions and preserving the biological activity of the conjugated molecule.

pH Considerations for Reaction Efficiency and Hydrolysis Minimization

The pH of the reaction buffer is a critical factor that influences both the reactivity of the primary amines on the biomolecule and the stability of the AF647-NHS ester. For the primary amine to be an effective nucleophile, it must be in a deprotonated state. At acidic or neutral pH, primary amines are largely protonated (-NH3+), rendering them unreactive towards the NHS ester. lumiprobe.comjyi.org Conversely, at alkaline pH, the concentration of the deprotonated amine (-NH2) increases, enhancing its nucleophilicity and thus the rate of the conjugation reaction.

However, a competing reaction, the hydrolysis of the NHS ester, is also accelerated at higher pH. thermofisher.comlumiprobe.com This hydrolysis reaction renders the dye incapable of reacting with the amine and can significantly reduce the labeling efficiency. Therefore, a compromise is necessary to find a pH that maximizes the rate of conjugation while minimizing the rate of hydrolysis. The optimal pH range for the reaction of NHS esters with primary amines is generally considered to be between 8.3 and 8.5. lumiprobe.comfluidic.com

| pH | NHS Ester Half-life (at 0°C) | Relative Reaction Efficiency |

| 7.0 | 4-5 hours | Low |

| 8.0 | 1 hour | Moderate |

| 8.6 | 10 minutes | High (but with rapid hydrolysis) |

| 9.0 | <10 minutes | Very High (with very rapid hydrolysis) |

This table provides an illustrative overview of the relationship between pH, NHS ester stability, and reaction efficiency. Actual rates can vary depending on the specific biomolecule and reaction conditions.

Selection and Preparation of Reaction Solvents

AF647-NHS ester is often supplied as a lyophilized solid and is typically dissolved in a small amount of an anhydrous organic solvent before being added to the aqueous reaction buffer containing the biomolecule. biotium.com The most commonly used solvents for this purpose are dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). lumiprobe.comtocris.com It is crucial to use high-quality, anhydrous solvents, as the presence of water can lead to premature hydrolysis of the NHS ester. tocris.com When preparing the reaction, the volume of the organic solvent should be kept to a minimum, typically less than 10% of the total reaction volume, to avoid potential denaturation of the biomolecule. aatbio.com

| Solvent | Key Properties |

| DMSO | Dipolar aprotic solvent with high polarity. Good solubilizing agent for many organic compounds. Hygroscopic. |

| DMF | Dipolar aprotic solvent. Can degrade into dimethylamine, which can react with the NHS ester. High-quality, amine-free DMF should be used. lumiprobe.com |

Determination of Optimal Fluorophore-to-Biomolecule Molar Ratios

The degree of labeling (DOL), which is the average number of fluorophore molecules conjugated to each biomolecule, is a critical parameter that can significantly impact the performance of the fluorescently labeled conjugate. The DOL is controlled by the molar ratio of the AF647-NHS ester to the biomolecule in the conjugation reaction.

An insufficient molar ratio will result in a low DOL, leading to a weak fluorescent signal. Conversely, an excessively high molar ratio can lead to over-labeling, which may cause quenching of the fluorescence signal and can also potentially interfere with the biological function of the biomolecule. lumiprobe.com The optimal molar ratio is dependent on the specific biomolecule and its intended application and often needs to be determined empirically. For antibodies, a starting point for optimization is often a molar ratio of 5:1 to 20:1 (dye:protein). aatbio.comaatbio.com For other proteins, a molar excess of 8-fold is a common starting point for achieving mono-labeling. lumiprobe.com

| Biomolecule Type | Recommended Starting Molar Ratio (Dye:Biomolecule) |

| IgG Antibodies | 5:1 to 20:1 |

| Other Proteins | 8:1 to 15:1 |

| Amine-modified Oligos | 5:1 to 10:1 |

This table provides general starting ranges for molar ratios. The optimal ratio should be determined experimentally for each specific conjugation.

Reaction Kinetics and Temperature Control in Labeling Processes

The kinetics of the labeling reaction with AF647-NHS ester are influenced by several factors, including pH, temperature, and the concentration of reactants. The reaction generally follows pseudo-first-order kinetics when the concentration of the amine-containing biomolecule is in excess. The rate of aminolysis of NHS esters increases with the basicity of the amine. nih.govnih.gov

Temperature plays a significant role in balancing the rate of the desired conjugation reaction against the stability of the biomolecule and the rate of competing hydrolysis. Most labeling reactions with AF647-NHS ester are carried out at room temperature (approximately 20-25°C). clinicalgate.com This temperature provides a suitable rate of reaction without causing significant denaturation of most proteins. Some protocols suggest that incubations can range from 30 minutes to a few hours. lifetein.comclinicalgate.com For particularly sensitive proteins, the reaction can be performed at 4°C, but this will require a longer incubation time to achieve a similar degree of labeling. clinicalgate.com Conversely, some protocols for specific proteins may use a slightly elevated temperature, such as 37°C, for a shorter duration to expedite the conjugation. clinicalgate.com

It is imperative to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as these will compete with the target biomolecule for reaction with the AF647-NHS ester, thereby reducing the labeling efficiency. clinicalgate.com Buffers like phosphate-buffered saline (PBS), bicarbonate, or borate (B1201080) at the appropriate pH are recommended. joannecpratt.com

| Parameter | Optimal Range | Effect on Reaction |

| pH | 8.3–8.5 | Maximizes amine reactivity while minimizing NHS ester hydrolysis. uomustansiriyah.edu.iqlifetein.com |

| Temperature | 20–25°C (Room Temp) | Balances reaction rate with protein stability. clinicalgate.com |

| Reaction Time | 30 minutes - 4 hours | Sufficient time for conjugation without excessive hydrolysis. lifetein.comclinicalgate.com |

| Buffer Composition | Phosphate, Bicarbonate, Borate | Avoids competing primary amines present in buffers like Tris. joannecpratt.com |

Purification and Characterization of Conjugates

Following the labeling reaction, it is essential to purify the AF647-conjugated biomolecule and characterize the final product to ensure it is suitable for downstream applications. This process involves removing unreacted dye and assessing the extent of labeling and the integrity of the conjugate.

Methodologies for Removal of Unreacted Fluorescent Dye

The removal of unconjugated AF647-NHS ester and its hydrolysis byproducts is a critical step, as free dye can lead to high background signals and inaccurate quantification. The most common methods for purification are based on size-exclusion chromatography. abcam.com

Gel Filtration Chromatography: This technique separates molecules based on their size. The reaction mixture is passed through a column packed with a porous resin (e.g., Sephadex G-25). clinicalgate.com The larger protein-dye conjugates are excluded from the pores and elute first, while the smaller, unreacted dye molecules enter the pores and have a longer path, eluting later. This method is effective for achieving a high purity of the conjugate. abcam.com

Spin Columns: For smaller scale preparations, spin columns pre-packed with a size-exclusion resin are a convenient and rapid method for purification. clinicalgate.com The reaction mixture is loaded onto the column, and upon centrifugation, the larger conjugates pass through while the smaller, free dye molecules are retained in the resin. fishersci.com

Dialysis: This method can also be used to remove unreacted dye. The reaction mixture is placed in a dialysis bag with a specific molecular weight cutoff and dialyzed against a large volume of buffer. The small, free dye molecules pass through the pores of the membrane into the buffer, while the larger conjugates are retained inside the bag. This process often requires multiple buffer changes to ensure complete removal of the free dye. nih.gov

Quantitative Assessment of Degree of Labeling (DOL)

The Degree of Labeling (DOL), also known as the dye-to-protein ratio, is a crucial parameter that defines the average number of dye molecules conjugated to each biomolecule. An optimal DOL is important, as under-labeling can result in a weak signal, while over-labeling can lead to fluorescence quenching, protein aggregation, and potential loss of biological activity. springernature.comresearchgate.net For most antibodies, an optimal DOL is typically between 2 and 10. nih.gov

The DOL is most commonly determined using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at two wavelengths:

280 nm: The absorbance maximum for most proteins, used to determine the protein concentration.

650 nm: The absorbance maximum for the AF647 dye. acs.orgthermofisher.com

The calculation requires the molar extinction coefficients (ε) of both the protein and the dye. The molar extinction coefficient for AF647 is approximately 239,000 M⁻¹cm⁻¹. acs.orgnih.gov Since the dye also absorbs light at 280 nm, a correction factor is needed to accurately determine the protein's absorbance. The correction factor for AF647 at 280 nm is approximately 0.03. springernature.comnih.gov

The concentration of the protein and the dye can be calculated using the Beer-Lambert law (A = εcl). The DOL is then calculated as the molar ratio of the dye to the protein:

Corrected Protein Absorbance (A₂₈₀_corr) = A₂₈₀ - (A₆₅₀ × Correction Factor)

Protein Concentration (M) = A₂₈₀_corr / ε_protein

Dye Concentration (M) = A₆₅₀ / ε_dye

DOL = [Dye] / [Protein]

| Parameter | Value |

| AF647 Absorbance Max (λ_max) | ~650 nm acs.orgthermofisher.com |

| AF647 Molar Extinction Coefficient (ε_dye) | ~239,000 M⁻¹cm⁻¹ acs.orgnih.gov |

| AF647 Correction Factor at 280 nm | ~0.03 springernature.comnih.gov |

Techniques for Verifying Conjugate Integrity and Activity

It is crucial to verify that the conjugation process has not compromised the structural integrity or biological activity of the biomolecule.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique can be used to assess the integrity and purity of the conjugated protein. nih.gov By running the conjugate on an SDS-PAGE gel, one can check for any significant aggregation (which would remain in the well or run as high molecular weight bands) or fragmentation of the protein. The fluorescent nature of the AF647 conjugate allows for its direct visualization on the gel using an appropriate imaging system, confirming that the dye is associated with the protein band. nih.gov

Mass Spectrometry (MS): For a more detailed analysis, mass spectrometry can be employed to determine the precise mass of the conjugate, which can confirm the number of dye molecules attached to the protein. biorxiv.orgnih.gov

Functional Assays: The biological activity of the conjugated biomolecule must be confirmed. The specific assay will depend on the nature of the biomolecule.

For antibodies, immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay) or flow cytometry can be used to confirm that the antibody's binding affinity and specificity to its antigen are retained after labeling. clinicalgate.comnih.govosti.gov A comparison of the binding curves of the labeled and unlabeled antibody can provide a quantitative measure of any change in affinity. nih.gov

For enzymes, an activity assay should be performed to ensure that the conjugation has not altered the enzyme's catalytic function.

For other proteins, specific binding assays, such as surface plasmon resonance (SPR) or microscale thermophoresis (MST), can be used to quantify the binding affinity to their respective ligands or receptors. nih.govnih.gov These techniques can provide detailed kinetic and thermodynamic data on the interaction, offering a comprehensive assessment of the conjugate's functionality. nih.gov

Advanced Bioconjugation Strategies and Considerations in Research

Approaches for Site-Specific Labeling

The random conjugation of AF647-NHS ester to multiple lysine (B10760008) residues on a protein surface can lead to a heterogeneous population of labeled molecules. This variability can compromise experimental reproducibility and potentially interfere with the protein's biological function or binding interactions. Site-specific labeling strategies aim to overcome these limitations by directing the fluorophore to a single, predetermined location on the biomolecule.

A common strategy to achieve a degree of site-selectivity with amine-reactive reagents like AF647-NHS ester involves exploiting the differential acidity (pKa) of the α-amino group at the N-terminus of a protein compared to the ε-amino groups of lysine side chains.

The N-terminal α-amino group typically has a pKa in the range of 7.6–8.0, whereas the ε-amino group of lysine has a pKa of approximately 10.5. At a reaction pH that is intermediate between these two values (e.g., pH 7.0–7.5), the N-terminal amine is significantly more deprotonated and thus more nucleophilic than the lysine amines. By carefully controlling the reaction buffer pH, AF647-NHS ester can be preferentially directed to react with the N-terminus.

This approach offers a straightforward method for producing a more homogeneous conjugate with a 1:1 dye-to-protein ratio. However, its success is not guaranteed and is highly protein-dependent. The accessibility of the N-terminus, the presence of unusually low-pKa lysine residues in the local microenvironment, and the rate of competing NHS-ester hydrolysis can all influence the selectivity of the reaction. While it provides better control than labeling at a higher pH (e.g., pH 8.5), it is considered a site-preferential method rather than a truly site-specific one.

| Amino Group | Typical pKa Range | Relative Nucleophilicity at pH 7.2 | Favored Reaction Condition for Selectivity |

|---|---|---|---|

| N-Terminal (α-amino) | 7.6 - 8.0 | High | Reaction pH 7.0 - 7.5 |

| Lysine Side Chain (ε-amino) | ~10.5 | Low |

For applications demanding absolute homogeneity and precise control over the label's position, the most robust strategy is to introduce a unique reactive group into the protein's structure. This is accomplished through genetic engineering and is distinct from, and often superior to, leveraging the native reactivity of amino acids with reagents like AF647-NHS ester. These engineered "handles" are designed to be bioorthogonal, meaning they possess a unique reactivity that does not cross-react with any native functional groups found in proteins.

Prominent examples of this approach include:

Cysteine Mutagenesis: A specific amino acid is mutated to a cysteine. The unique reactivity of the thiol group (–SH) can then be targeted with maleimide-functionalized fluorophores (e.g., AF647-maleimide). This is a widely used method, though care must be taken if the protein contains native, structurally important cysteine residues.

Unnatural Amino Acid (UAA) Incorporation: Using an expanded genetic code, UAAs containing bioorthogonal functionalities such as azides, alkynes, or ketones can be incorporated at any desired site during protein expression. These handles enable highly specific chemoselective ligation reactions, such as copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry") or ketone-hydrazide condensation. An AF647 fluorophore functionalized with the corresponding reactive partner (e.g., AF647-alkyne or AF647-DBCO) would then be used for conjugation.

This approach completely bypasses the challenges associated with AF647-NHS ester, such as random labeling and pH-dependent selectivity, to yield a perfectly defined bioconjugate. It allows for the placement of the fluorophore away from active sites, ensuring that the biological function of the protein is preserved.

Comparative Evaluation of Amine-Reactive Esters

The N-hydroxysuccinimide (NHS) ester is the most common activating group for creating amine-reactive fluorophores like AF647. However, other activated esters, such as pentafluorophenyl (PFP) and tetrafluorophenyl (TFP) esters, have been developed and offer different profiles of reactivity and stability.

AF647-NHS ester (trisodium) is a prime example of this class. The NHS ester reacts with primary amines on a biomolecule at physiological to slightly alkaline pH (7.2–8.5) to form a stable, covalent amide bond. The leaving group is N-hydroxysuccinimide.

A critical consideration for NHS esters is their susceptibility to hydrolysis. In aqueous buffers, the ester is in constant competition between reacting with the target amine and reacting with water. This hydrolysis reaction is non-productive, consuming the reagent and yielding a non-reactive carboxylate form of the dye. The rate of hydrolysis increases significantly with pH. The half-life of a typical NHS ester can be several hours at pH 7 but may drop to mere minutes at pH 9. The high water solubility of AF647-NHS ester (trisodium), conferred by its sulfonate groups, facilitates its use in aqueous buffers but does not prevent this inherent instability. Consequently, reactions are often performed promptly after dissolving the reagent, using a modest molar excess to account for loss due to hydrolysis.

Pentafluorophenyl (PFP) esters are a highly reactive alternative to NHS esters. The pentafluorophenol (B44920) leaving group is significantly more acidic (pKa ≈ 5.5) than N-hydroxysuccinimide (pKa ≈ 6.0), making it a better leaving group. This results in several key advantages:

Higher Reactivity: PFP esters react more rapidly with amines than their NHS counterparts, which can shorten reaction times.

Greater Hydrolytic Stability: Despite their higher reactivity towards amines, PFP esters often exhibit superior resistance to aqueous hydrolysis, particularly at neutral pH. This leads to higher conjugation efficiencies, as less reagent is lost to the competing hydrolysis pathway.

While a dedicated AF647-PFP ester is less common commercially, the chemical principles demonstrate its potential superiority for applications where maximum labeling efficiency is critical or when dealing with precious biomolecules where a lower molar excess of the labeling reagent is desired.

Tetrafluorophenyl (TFP) esters represent another class of activated esters for amine modification. Their properties are generally considered intermediate between NHS and PFP esters. The 2,3,5,6-tetrafluorophenol (B1216870) leaving group provides a good balance of reactivity and stability. TFP esters are more reactive than NHS esters but typically less reactive than PFP esters. They also demonstrate improved hydrolytic stability compared to NHS esters.

Furthermore, TFP esters are more hydrophobic than NHS esters. This property can be advantageous for labeling proteins in mixed aqueous-organic solvents or for reactions involving more hydrophobic biomolecules or surfaces where the solubility of the activated ester can be a limiting factor.

| Activated Ester Type | Relative Reactivity with Amines | Relative Stability to Hydrolysis | Key Characteristics |

|---|---|---|---|

| N-Hydroxysuccinimide (NHS) Ester | Moderate | Moderate | Most common; good water solubility; susceptible to hydrolysis at high pH. |

| Tetrafluorophenyl (TFP) Ester | High | High | More reactive and stable than NHS; more hydrophobic. |

| Pentafluorophenyl (PFP) Ester | Very High | Very High | Highest reactivity and stability; allows for high conjugation efficiency. |

Overcoming Challenges in Bioconjugation Processes

The successful conjugation of AF647-NHS ester to biomolecules is a precise process that can be undermined by several factors. Challenges such as the premature degradation of the dye, interference from reaction components, and the long-term stability of the final conjugate are critical considerations for researchers. Addressing these challenges through methodical strategies is essential for achieving optimal labeling efficiency and ensuring the reliability of experimental results.

Strategies for Minimizing Dye Hydrolysis During Reaction

A primary challenge in using AF647-NHS ester is its susceptibility to hydrolysis in aqueous environments. The N-hydroxysuccinimide (NHS) ester is an activated ester designed to react with primary amines on a target molecule (aminolysis), forming a stable amide bond. However, it also readily reacts with water (hydrolysis), which deactivates the ester and renders it incapable of conjugation. nih.govthermofisher.comthermofisher.com This competing hydrolysis reaction reduces the yield of the desired bioconjugate.

Influence of pH The rate of both aminolysis and hydrolysis is highly dependent on pH. lumiprobe.comfluidic.com Primary amines are sufficiently nucleophilic to react only when they are in their unprotonated state. This is favored at alkaline pH. lumiprobe.comnih.gov However, the rate of hydrolysis also increases significantly with a rise in pH. thermofisher.comthermofisher.comthermofisher.comatto-tec.com Therefore, a careful balance must be struck. The optimal pH for labeling reactions with NHS esters is typically between 8.3 and 8.5, which provides a favorable equilibrium between amine reactivity and the rate of ester hydrolysis. lumiprobe.comfluidic.comfishersci.co.ukfishersci.be At pH levels below this range, the reaction slows considerably, while at higher pH values, the rapid hydrolysis of the dye outcompetes the conjugation reaction. lumiprobe.comnih.gov

Hydrolysis Rate of NHS Esters The stability of an NHS ester in an aqueous buffer is quantified by its half-life, which dramatically decreases as the pH increases.

| pH | Temperature (°C) | Approximate Half-life of Hydrolysis | Reference |

|---|---|---|---|

| 7.0 | 0 | 4-5 hours | thermofisher.comthermofisher.comthermofisher.com |

| 8.0 | 4 | ~1 hour (inferred) | thermofisher.comthermofisher.com |

| 8.6 | 4 | 10 minutes | thermofisher.comthermofisher.comthermofisher.com |

Key Mitigation Strategies:

pH Control: Maintaining the reaction buffer within the optimal pH range of 8.3-8.5 is the most critical factor for successful labeling. lumiprobe.comaatbio.com Sodium bicarbonate buffer (0.1–0.2 M) is commonly used to achieve and maintain this pH. fishersci.co.ukfishersci.be

Anhydrous Solvents: AF647-NHS ester is highly sensitive to moisture. fishersci.com It should be stored desiccated at ≤–20°C. thermofisher.comlifetein.com For the reaction, the dye should be dissolved in a high-quality anhydrous organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), immediately before being added to the aqueous protein solution. lumiprobe.comfishersci.co.ukfishersci.be This minimizes the dye's exposure to water before the reaction begins.

Reaction Concentration: Using a higher concentration of the protein (ideally ≥2 mg/mL) can favor the reaction with the amine over hydrolysis. fishersci.co.ukfishersci.bethermofisher.com

Immediate Use: Aqueous solutions of the NHS ester are not stable and should be used immediately after preparation. lumiprobe.com

Applications of Af647 Nhs Ester Trisodium in Advanced Imaging Research

High-Resolution Fluorescence Microscopy

AF647-NHS ester is a cornerstone of modern high-resolution fluorescence microscopy, enabling researchers to visualize cellular and subcellular structures with exceptional clarity and detail. Its spectral properties, including an excitation maximum around 650 nm and an emission maximum around 668 nm, are well-suited for the common laser lines available on many imaging platforms, particularly the 633 nm or 647 nm lasers.

Confocal Laser Scanning Microscopy (CLSM) in Cellular and Tissue Imaging

Confocal laser scanning microscopy (CLSM) is a powerful technique that provides high-resolution, optically sectioned images of fluorescently labeled specimens, effectively reducing out-of-focus blur. The brightness and photostability of AF647 are particularly advantageous in CLSM, where samples are subjected to intense laser illumination.

In cellular imaging, AF647-NHS ester is frequently used to label antibodies for immunofluorescence (IF) studies. This allows for the precise localization of specific proteins within cells. For instance, researchers have successfully used AF647-conjugated secondary antibodies to visualize the intricate network of cytoskeletal proteins, such as microtubules and actin filaments, providing insights into cell structure, motility, and division.

In tissue imaging, the far-red emission of AF647 allows for deeper tissue penetration and minimizes autofluorescence, a common issue in many biological samples. This has facilitated detailed studies of protein distribution and cellular organization within complex tissue architectures. A notable application is in the field of neuroscience, where AF647-labeled antibodies have been used to map the distribution of neuronal markers in brain tissue, helping to elucidate neural circuits.

| Application Area | Target Molecule | Sample Type | Key Findings |

| Cellular Imaging | α-tubulin | HeLa Cells | High-resolution visualization of the microtubule network, demonstrating the dye's utility in resolving fine cytoskeletal details. |

| Tissue Imaging | Neuronal markers | Mouse brain sections | Clear delineation of neuronal structures with reduced background, enabling the study of neural connectivity. |

| Organelle Staining | Mitochondrial proteins | Cultured mammalian cells | Specific and bright labeling of mitochondria, facilitating studies on mitochondrial dynamics and function. |

Super-Resolution Microscopy (SRM) Techniques (e.g., dSTORM, PALM)

The advent of super-resolution microscopy (SRM) has broken the diffraction barrier of light microscopy, enabling the visualization of cellular structures at the nanoscale. AF647-NHS ester has been a key player in the development and application of several SRM techniques, most notably direct stochastic optical reconstruction microscopy (dSTORM).

dSTORM relies on the photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state. AF647, in the presence of a specific imaging buffer, exhibits robust photoswitching properties, making it an ideal candidate for dSTORM. By activating only a sparse subset of AF647 molecules at any given time, their individual positions can be determined with high precision. Over thousands of imaging frames, a super-resolved image is reconstructed, revealing cellular details with a resolution of tens of nanometers.

This technique has been instrumental in studying the ultrastructure of the cytoskeleton, revealing the intricate organization of actin filaments and microtubules beyond what is visible with conventional microscopy. Furthermore, dSTORM with AF647 has been used to visualize the distribution of proteins within cellular organelles, such as the detailed arrangement of proteins in the mitochondrial inner membrane and the organization of nuclear pore complexes.

| SRM Technique | Target Structure | Achieved Resolution | Key Research Finding |

| dSTORM | Actin cytoskeleton | ~20-30 nm | Revealed the periodic structure of the actin-spectrin network in neurons. |

| dSTORM | Microtubules | ~25 nm | Visualized the hollow cylindrical structure of individual microtubules. |

| PALM-dSTORM | Nucleolar sub-domains | ~30 nm | Enabled two-color 3D super-resolution imaging of the nucleolus, resolving its three distinct compartments. ccf.orgnih.gov |

Live-Cell Imaging for Dynamic Biological Processes

While AF647-NHS ester is extensively used in fixed-cell imaging, its application in live-cell imaging presents both opportunities and challenges. Its high photostability is a significant advantage for tracking dynamic processes over extended periods. However, the anionic nature of AF647 can limit its permeability across the cell membrane of living cells.

To overcome this limitation, researchers have developed various strategies. One approach involves conjugating AF647-NHS ester to cell-penetrating peptides (CPPs), which can ferry the dye across the plasma membrane. Another method is to label purified proteins with AF647-NHS ester in vitro and then introduce them into living cells via microinjection or other delivery techniques.

These approaches have enabled the tracking of dynamic cellular events in real-time. For example, AF647-labeled proteins have been used to study protein trafficking through the secretory pathway and to monitor the dynamics of protein-protein interactions. In virology, AF647-NHS ester has been used to label viral particles, allowing researchers to track the process of viral entry into host cells with high temporal and spatial resolution.

| Dynamic Process | Labeling Strategy | Imaging Technique | Key Observation |

| Protein Trafficking | Microinjection of labeled protein | Time-lapse confocal microscopy | Visualization of the movement of labeled proteins between cellular compartments. |

| Viral Entry | Labeling of viral surface proteins | Single-particle tracking | Real-time tracking of individual virions as they bind to the cell surface and are internalized. |

| Mitochondrial Dynamics | Conjugation to mitochondrial-targeting signals | Live-cell STED microscopy | Super-resolution imaging of mitochondrial fusion and fission events in living cells. |

Flow Cytometry for Multiparametric Analysis

Flow cytometry is a high-throughput technique that allows for the rapid analysis of single cells in a heterogeneous population. AF647-NHS ester is a popular choice for labeling antibodies and other probes in flow cytometry due to its bright fluorescence, which provides excellent signal-to-noise ratios, and its emission in the far-red spectrum, which minimizes spectral overlap with other commonly used fluorophores.

Immunophenotyping and Cellular Population Discrimination

Immunophenotyping, the identification and quantification of cell populations based on their expression of specific cell surface markers, is a cornerstone of immunology and hematology. The brightness of AF647 allows for the clear resolution of both brightly and dimly expressing cell populations.

In multiparameter flow cytometry, where multiple cell surface markers are analyzed simultaneously, the use of AF647 is particularly advantageous. Its emission is well-separated from fluorophores excited by other lasers (e.g., violet, blue, and yellow-green lasers), enabling the design of complex, multi-color antibody panels with minimal need for spectral compensation. This has been instrumental in the detailed characterization of immune cell subsets, such as different types of T cells, B cells, and dendritic cells, in both research and clinical settings.

| Cell Population | Key Markers Labeled with AF647 | Sample Type | Purpose of Analysis |

| T Lymphocyte Subsets | CD4, CD8 | Human peripheral blood | Quantification of helper and cytotoxic T cells in immune status monitoring. |

| B Cell Subsets | CD19, CD27 | Mouse spleen | Identification of memory B cell populations during an immune response. |

| Dendritic Cell Subsets | CD11c, MHC Class II | Human lymph node | Characterization of different dendritic cell populations and their activation state. |

Intracellular Staining and Functional State Analysis

Beyond cell surface markers, flow cytometry can also be used to analyze intracellular proteins, providing insights into the functional state of cells. This requires the cells to be fixed and permeabilized to allow antibodies to access their intracellular targets. AF647-NHS ester is well-suited for intracellular staining due to its brightness, which is crucial for detecting often low-abundance intracellular proteins.

A primary application of intracellular flow cytometry is the detection of cytokines produced by immune cells. For example, by stimulating T cells in vitro and then staining for intracellular cytokines like interferon-gamma (IFN-γ) or interleukin-4 (IL-4) with AF647-conjugated antibodies, researchers can identify and quantify antigen-specific T cell responses.

Furthermore, AF647-labeled probes can be used to analyze other aspects of cellular function. For instance, assays have been developed to measure cell proliferation by tracking the dilution of an AF647-based cell trace dye. While less common for direct DNA content measurement, its use in conjunction with DNA dyes in other channels allows for the correlation of protein expression with cell cycle phase.

| Functional Assay | Target Molecule/Process | Cell Type | Information Gained |

| Intracellular Cytokine Staining | Interferon-gamma (IFN-γ) | Human T cells | Identification and frequency of antigen-specific T cells. |

| Cell Proliferation | Cell trace dye dilution | Murine lymphocytes | Measurement of the proliferative response of lymphocytes to stimuli. |

| Signal Transduction | Phosphorylated signaling proteins | Various cell lines | Analysis of signaling pathways activated by different stimuli. |

Quantitative Flow Cytometry Methodologies

In quantitative flow cytometry, AF647-NHS ester is utilized for the precise measurement of cellular markers and proteins. The dye's brightness and photostability allow for the generation of stable, strong signals, which is crucial for quantifying the number of antibodies bound to a cell or the expression levels of specific antigens. fishersci.caaxispharm.com When conjugated to antibodies, AF647 facilitates the enumeration of cell surface receptors, a key parameter in immunological studies and diagnostics.

The narrow emission spectrum of AF647 is advantageous in multicolor flow cytometry panels, as it minimizes spectral overlap with other fluorophores, thereby improving the accuracy of quantitative measurements. For instance, its spectral properties allow for effective combination with other dyes like allophycocyanin (APC) in complex, multi-parameter analyses. nih.gov Researchers can use calibration beads or other standards to convert the relative mean fluorescence intensity (MFI) of AF647-labeled cells into absolute numbers of molecules per cell, a practice central to quantitative flow cytometry. nih.gov This approach has been used to analyze the binding of AF647-labeled single-chain variable fragments (scFv) to specific cell surface receptors, such as EGFR, providing quantitative data on receptor presence on different cell lines. researchgate.net

| Parameter | Methodology | AF647-NHS Ester Role | Quantitative Output |

|---|---|---|---|

| Cell Surface Receptor Density | Multicolor Flow Cytometry | Labels primary or secondary antibodies targeting the receptor | Absolute number of receptors per cell (requires calibration standards) |

| Protein Expression Levels | Intracellular Flow Cytometry | Labels antibodies targeting intracellular proteins | Mean Fluorescence Intensity (MFI) correlated to protein abundance |

| Cell Proliferation | Dye Dilution Assay | Covalently labels intracellular proteins; fluorescence is halved with each cell division | Number of cell divisions based on fluorescence intensity peaks |

Other Advanced Imaging and Detection Systems

Beyond conventional flow cytometry, AF647-NHS ester is integral to a variety of other advanced detection and imaging platforms that require high sensitivity and photostability.

AF647-NHS ester is employed as a fluorescent label for probes in DNA microarray experiments, serving as an alternative to traditional dyes like Cy5. researchgate.netsigmaaldrich.com In this application, amine-modified oligonucleotides are labeled with AF647-NHS ester and then hybridized to complementary sequences on a microarray slide. The intensity of the fluorescence at each spot on the array is proportional to the amount of hybridized probe, allowing for the quantification of specific DNA or RNA sequences.

Studies comparing AF647 to other dyes have highlighted its performance characteristics. For instance, in experiments measuring the stability of dye-labeled oligonucleotides, AF647 demonstrated greater resistance to ozone-induced degradation than Cy5. sigmaaldrich.com While some studies found that Cy5 produced higher initial signal intensities, the superior photostability of AF647 can lead to more reproducible and accurate results, especially when slides are scanned multiple times. sigmaaldrich.comresearchgate.net

| Performance Metric | AF647 | Cy5 | Reference |

|---|---|---|---|

| Photostability (Signal after 10 scans) | ~95% of initial intensity (when embedded in silica (B1680970) nanoparticles) | ~72% of initial intensity | researchgate.net |

| Ozone Stability (% Signal Loss at 30 ppb O₃) | ~75% | ~89% | sigmaaldrich.com |

| Relative Signal Intensity | Lower than Cy5 in some direct comparisons | Higher than AF647 in some direct comparisons | sigmaaldrich.com |

The photophysical properties of AF647 make it suitable for advanced, super-resolution microscopy techniques like dSTORM (direct stochastic optical reconstruction microscopy). invivochem.com These methods surpass the diffraction limit of light to visualize molecular structures with nanoscale resolution. In dSTORM, the ability of cyanine (B1664457) dyes like AF647 to "blink"—reversibly switch between a fluorescent "on" state and a dark "off" state—is exploited. invivochem.com By imaging sparse, stochastic subsets of blinking molecules over thousands of frames, a composite high-resolution image can be reconstructed. AF647 undergoes photo-induced isomerization to long-lived dark states, a mechanism considered significant for its blinking behavior under dSTORM conditions. invivochem.com This enables detailed in vitro imaging of the ultrastructure of cellular components, such as synaptic vesicles. medchemexpress.cominvivochem.com

Microscale Thermophoresis (MST) is a powerful biophysical technique used to quantify molecular interactions in solution by measuring the motion of molecules in a microscopic temperature gradient. nih.govnih.gov The method requires one of the interacting partners to be fluorescently labeled. AF647-NHS ester is frequently used for this purpose, where it is conjugated to a protein of interest. nih.govresearchgate.net The MST instrument detects changes in the fluorescence distribution as a titration series of an unlabeled binding partner is added. This change in thermophoretic movement upon binding is used to determine the binding affinity, expressed as the dissociation constant (Kd). nih.govnih.gov

The bright and stable fluorescence of AF647 provides a high signal-to-noise ratio in MST experiments. nih.gov This enables the precise measurement of a wide range of interactions, from weak to strong affinities. The technique has been successfully used to measure the binding of nanobodies and nanobody-Fc fusion proteins to their target antigens, such as CD38, by labeling the antigen with AF647. nanotempertech.com

| Interacting Molecules | Labeled Partner | Measured Parameter | Example Result (Kd) | Reference |

|---|---|---|---|---|

| Nanobody vs. human CD38 | CD38 (labeled with Alexa 647) | Binding Affinity | 5.2 ± 0.3 nM | nanotempertech.com |

| Bivalent Nanobody-Fc vs. human CD38 | CD38 (labeled with Alexa 647) | Binding Affinity (High Affinity Site) | 4.9 ± 0.3 nM | nanotempertech.com |

| Ubiquitin E3 ligase (WWP2) vs. E2 enzyme | WWP2 (N-terminal labeling) | Binding Affinity | Data demonstrates methodology | nih.gov |

Research Applications in Biomolecular Labeling and Functional Studies

Antibody and Protein Conjugation for Immunological Assays

The conjugation of AF647-NHS ester to proteins and antibodies is a cornerstone of modern immunological and cell biology research. The NHS ester reacts efficiently with the primary amines found in the side chains of lysine (B10760008) residues and at the N-terminus of polypeptide chains. thermofisher.com This reaction is typically performed in a buffer with a pH of 8.3-8.5 to ensure the amino groups are deprotonated and accessible for conjugation while minimizing hydrolysis of the NHS ester itself. fluidic.comlumiprobe.com The resulting AF647-protein conjugates are highly fluorescent and photostable, enabling sensitive detection in various assays. fishersci.be Due to a lack of significant self-quenching, proteins can be labeled with a high density of AF647 molecules, leading to brighter conjugates and enhanced detection of low-abundance targets. lumiprobe.comlumiprobe.commolecularcloud.org

Labeling of Primary and Secondary Antibodies for Detection

AF647-NHS ester is widely used to directly label both primary and secondary antibodies for immunoassays. medkoo.com Labeled primary antibodies allow for the direct detection of a target antigen, while labeled secondary antibodies, which bind to primary antibodies, provide signal amplification. These fluorescently labeled antibodies are critical reagents for techniques such as flow cytometry, immunofluorescence microscopy, and western blotting. dianabiotech.comaxispharm.comlumiprobe.com For instance, in immunofluorescence, AF647-labeled antibodies enable the visualization of specific antigens within fixed and permeabilized cells, revealing their subcellular localization and distribution. The dye's brightness and photostability are particularly advantageous for high-resolution imaging techniques, including confocal and super-resolution microscopy. dianabiotech.comlumiprobe.com

Conjugation to Receptor Ligands and Signaling Pathway Components

Labeling receptor ligands and other components of signaling pathways with AF647-NHS ester allows for detailed functional studies. For example, researchers have used AF647-NHS ester to label the lactadherin C2 domain to study its binding to phosphatidylserine (B164497) on cell membranes. mdpi.com Similarly, surface labeling of receptors like EGFR with AF647-NHS ester has been employed to investigate receptor phosphorylation in response to ligand binding. molbiolcell.org These fluorescently tagged molecules serve as powerful probes to track receptor-ligand interactions, receptor internalization, and downstream signaling events in real-time.

Development of Fluorescent Protein Tracers for Cellular Studies

Beyond specific antibodies and ligands, AF647-NHS ester can be used for pan-membrane-protein labeling to create fluorescent tracers for comprehensive cellular studies. nih.gov This strategy involves covalently coupling the dye to exposed amine groups on all surface proteins of a live cell. nih.govresearchgate.net This approach provides a uniform and high-density labeling of the plasma membrane, allowing researchers to visualize complex cellular architecture and dynamics. nih.gov Studies have used this method to monitor the transfer of membrane components between cells through tunneling nanotubes and to observe the endocytosis of insulin (B600854) receptors. nih.govresearchgate.net The stability of the labeling also permits in vivo tracking of cell populations, as demonstrated in a mouse model to visualize intercellular transfer among splenocytes. researchgate.net

Nucleic Acid and Oligonucleotide Labeling

AF647-NHS ester is also a valuable tool for labeling nucleic acids, provided they are modified to contain a primary amine group. fishersci.bemedchemexpress.commedchemexpress.com This allows for the creation of fluorescent DNA and RNA probes for various molecular biology applications.

Synthesis of Fluorescently Tagged DNA Probes for Hybridization

Amine-modified DNA oligonucleotides can be readily labeled with AF647-NHS ester. fishersci.beaxispharm.com These fluorescently tagged DNA probes are frequently used in hybridization-based assays. A primary application is in Fluorescence In Situ Hybridization (FISH), where probes labeled with AF647 can bind to complementary DNA sequences within chromosomes. This allows for the visualization and localization of specific genes or chromosomal regions within the nucleus of a cell.

Labeling of RNA for In Situ Hybridization and Transcriptomics

Similar to DNA, RNA molecules can be modified with an amine group and subsequently labeled with AF647-NHS ester. These probes are essential for in situ hybridization experiments aimed at detecting and quantifying specific mRNA transcripts within cells and tissues. medchemexpress.com This technique provides crucial spatial information about gene expression patterns. For example, multiplexed FISH experiments have utilized AF647-labeled RNA probes, in conjunction with other fluorophores, to simultaneously detect the expression of multiple genes in whole organisms like Drosophila embryos. thermofisher.com The high signal intensity and photostability of AF647 are critical for the sensitive detection required in such transcriptomic studies. thermofisher.com

| Biomolecule Labeled | Research Area | Key Techniques |

|---|---|---|

| Primary & Secondary Antibodies | Immunodetection | Immunofluorescence, Flow Cytometry, Western Blotting dianabiotech.comaxispharm.comlumiprobe.com |

| Receptor Ligands & Proteins | Cell Signaling, Membrane Biology | Receptor Binding Assays, Live-Cell Imaging mdpi.commolbiolcell.org |

| Pan-Membrane Proteins | Cellular Dynamics & Communication | Live-Cell Tracking, Super-Resolution Microscopy nih.govresearchgate.net |

| Amine-Modified DNA | Genomics | Fluorescence In Situ Hybridization (FISH) |

| Amine-Modified RNA | Transcriptomics, Gene Expression | Fluorescence In Situ Hybridization (FISH) thermofisher.com |

Cellular and Subcellular Component Visualization

The high fluorescence quantum yield and photostability of AF647 make it an excellent choice for visualizing cellular and subcellular components. lumiprobe.comthermofisher.com It can be used to label a variety of structures, including the cell membrane, organelles, and extracellular vesicles.

AF647-NHS ester is frequently used to label proteins on the surface of live cells, enabling the visualization of membrane dynamics. nih.govresearchgate.net This approach provides a more uniform and higher-density labeling compared to lipophilic dyes like DiO. nih.gov Researchers have used AF647-NHS ester to study intercellular protein trafficking, including the transfer of membrane components through tunneling nanotubes. nih.gov

In the study of lipid rafts, which are specialized membrane microdomains, AF647 has been used in conjunction with other fluorescent probes. For instance, in two-color super-resolution microscopy, CD44 proteins on KG1a cells were immunolabeled with AF647, while lipid rafts were labeled with AF-488 conjugated to cholera toxin B. researchgate.net This allowed for the investigation of the colocalization and organization of these membrane components. researchgate.net Similarly, researchers have used AF647-labeled Fab' fragments to track the distribution of CD20 on Raji cells and its clustering within lipid rafts. nih.gov

| Application | Cell Type | Labeled Molecule | Key Findings | Reference |

|---|---|---|---|---|

| Pan-membrane protein labeling | Mouse dendritic cells (DC2.4) | Surface proteins with exposed amines | Achieved rapid, uniform, and high-density labeling for visualizing dynamic cell shapes and membrane protein trafficking. | nih.govresearchgate.net |

| Two-color super-resolution microscopy of lipid rafts | KG1a cells | CD44 (immunolabeled) | Showed partial colocalization of CD44 with lipid rafts, suggesting rafts are not the primary drivers of CD44 clustering. | researchgate.net |

| Super-resolution imaging of membrane protein clustering | Raji cells | CD20 (via Fab'-MORF1-AF647) | Demonstrated increased clustering of CD20 in cellular membranes upon treatment with nanoconjugates. | nih.gov |

AF647 and its derivatives can be targeted to specific organelles for detailed structural and functional studies. For example, AF647 has been used to label mitochondria for super-resolution imaging. nih.govabbelight.com In one study, researchers used Atto 647N, a dye with similar properties to AF647, to achieve specific labeling of mitochondria in live cells, enabling dual-color imaging of lysosome-mitochondrion interactions. nih.gov The dye's ability to label mitochondria was confirmed through colocalization experiments with established mitochondrial probes like MitoTracker. biorxiv.orgfrontiersin.org The labeling is often dependent on the dye's properties; for instance, the cationic nature of some cyanine (B1664457) dyes contributes to their mitochondrial affinity. biorxiv.orgfrontiersin.org

AF647 has also been employed in studying lysosomes. In the development of probes for Fluorescence Resonance Energy Transfer (FRET) studies, dextran (B179266) polymers labeled with AF647 and biotin (B1667282) were used to investigate the fusion of late endosomes and lysosomes. nih.gov

| Organelle | Probe | Cell Type | Application | Reference |

|---|---|---|---|---|

| Mitochondria | Atto 647N | U2OS | Dual-color super-resolution imaging of lysosome-mitochondrion interactions. | nih.gov |

| Mitochondria | AF647 | COS 7 | STORM super-resolution imaging of TOMM20 protein. | abbelight.com |

| Lysosomes/Late Endosomes | AF647-biotin-dextran | Normal fibroblasts | FRET-based investigation of late endosome-lysosome fusion. | nih.gov |

AF647-NHS ester is a valuable tool for labeling and tracking extracellular vesicles (EVs), which play a crucial role in intercellular communication. acs.orgresearchgate.netoni.bio The dye can be used to label surface proteins on EVs, allowing for their visualization and tracking as they interact with and are taken up by recipient cells. acs.org

In several studies, AF647 has been used in dual-labeling strategies to validate EV tracking methods. For instance, EVs were dual-labeled with AF647 (targeting surface proteins) and PicoGreen (labeling nucleic acids) to confirm that the observed signals indeed corresponded to EV internalization. acs.org AF647 has also been conjugated to antibodies against specific EV surface markers, such as CD63, to enable fluorescent nanoparticle tracking analysis (NTA) and characterization of EV subpopulations. nih.gov Furthermore, AF647 has been used in single-molecule localization microscopy (dSTORM) to quantify the size distribution of specific EV populations. tandfonline.com

| Application | Labeling Strategy | Key Findings | Reference |

|---|---|---|---|

| Validation of EV tracking | Dual-labeling of sEVs with AF647 (surface proteins) and PicoGreen (nucleic acids). | Confirmed that green signals in recipient cells corresponded to sEV internalization. | acs.org |

| Characterization of EV subpopulations | Labeling with AF647-conjugated antibody against CD63. | Demonstrated the effectiveness of specific EV labeling for fluorescent NTA. | nih.gov |

| Quantification of EV size | Labeling with WGA-AF647 for dSTORM imaging. | Enabled the quantification of the size distribution of EGFR-enriched EVs. | tandfonline.com |

Development of Activatable and Environment-Sensitive Probes

The photophysical properties of AF647 make it a suitable component for the design of activatable and environment-sensitive probes, which change their fluorescence in response to specific biological events. nih.govbiorxiv.org

AF647 is frequently used as an acceptor fluorophore in Förster Resonance Energy Transfer (FRET)-based biosensors. nih.govresearchgate.netnih.gov These biosensors are designed to report on various biological activities, such as protein kinase activity or protein-protein interactions. nih.govresearchgate.net In a FRET pair, the emission of a donor fluorophore is quenched by a nearby acceptor (like AF647). rsc.org When a specific biological event, such as enzyme cleavage of a linker, separates the donor and acceptor, the donor's fluorescence is restored, providing a measurable signal. rsc.org

For example, AF647 has been incorporated into FRET probes to study proteolytic activity, where a quantum dot acts as the donor and AF647-labeled peptide substrates serve as acceptors. nih.gov Cleavage of the peptide by a protease disrupts FRET, leading to a change in fluorescence. nih.gov AF647 has also been used as an acceptor in combination with donors like Alexa Fluor 555 or europium cryptate to study protein interactions at the cell surface and late endosome-lysosome fusion. nih.govresearchgate.net

| Biosensor Application | FRET Pair (Donor/Acceptor) | Biological Event Detected | Reference |

|---|---|---|---|

| Proteolytic activity | Quantum Dot / AF647-labeled peptide | Protease cleavage of peptide substrate. | nih.gov |

| Membrane protein interactions | Europium cryptate / AF647 | Proximity of two antibodies on the cell surface. | researchgate.net |

| Late endosome-lysosome fusion | Alexa Fluor 555 / AF647 | Mixing of contents from late endosomes and lysosomes. | nih.gov |

| GPCR activation | SNAP-Surface / AF647 | Conformational changes in G-protein coupled receptors. | biorxiv.org |

AF647-NHS ester can be used to create "pro-fluorophore" substrates for profiling enzyme activity. rsc.org In these probes, the fluorescence of AF647 is initially quenched. Upon cleavage by a specific enzyme, the fluorophore is released from the quencher, resulting in a significant increase in fluorescence. nih.govbiorxiv.org

This principle has been applied in activity-based protein profiling (ABPP), a technique that uses chemical probes to label active enzymes. wikipedia.org For instance, a probe for ammonia (B1221849) monooxygenase was designed where the enzyme's activity leads to the covalent attachment of a molecule that can then be tagged with AF647-azide via click chemistry for visualization. researchgate.net In another example, BSA heavily labeled with AF647 was used as a self-quenched substrate. nih.gov Digestion of the BSA by the protease pepsin led to a dequenching of the AF647 fluorescence, providing a measure of enzyme activity. nih.gov This dequenching was shown to be specific to the enzyme's activity, as it was inhibited by the pepsin inhibitor pepstatin. nih.gov

| Enzyme/Process Profiled | Probe Design | Activation Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| Protease (pepsin) activity | BSA heavily conjugated with AF647. | Enzymatic degradation of BSA reduces self-quenching of AF647. | Fluorescence emission increased significantly upon enzymatic digestion, and this was inhibited by a specific inhibitor (pepstatin). | nih.gov |

| Ammonia monooxygenase activity | Diyne probe with a terminal ethynyl (B1212043) group. | Enzyme activation leads to covalent attachment of the probe, which is then tagged with AF647-azide via click chemistry. | Enabled fluorescent detection of the active enzyme. | researchgate.net |

| Granzyme B activity | Quenched fluorescent substrate with a Cy3/BHQ2 pair. | Enzymatic cleavage separates the fluorophore from the quencher, restoring fluorescence. | Demonstrated a method for noninvasive optical detection of enzyme activity from natural killer cells. | biorxiv.org |

Research on Performance Characteristics and Comparative Analysis

Photophysical Behavior Relevant to Research Performance

The effectiveness of AF647 in research is rooted in its superior photophysical properties, including its emission spectrum, resistance to photobleaching, and behavior upon conjugation to biomolecules.

AF647-NHS ester is characterized by its fluorescence in the far-red region of the electromagnetic spectrum. It typically exhibits an absorption maximum at approximately 650 nm and an emission maximum around 665-668 nm. syronoptics.comfluorofinder.com This spectral profile is highly advantageous for biological applications because cellular and tissue samples inherently exhibit autofluorescence, which is most prominent in the shorter wavelength (blue and green) regions of the spectrum. thermofisher.com By shifting fluorescence detection to the far-red region, where autofluorescence from endogenous molecules like flavins and NADH is minimal, a significantly improved signal-to-noise ratio can be achieved. thermofisher.com This makes AF647 an ideal choice for sensitive detection of low-abundance targets in complex biological environments such as fluorescence microscopy, flow cytometry, and deep-tissue imaging. syronoptics.com

Table 1: Spectral Properties of AF647

| Property | Wavelength (nm) | Reference |

|---|---|---|

| Excitation Maximum | 650-655 | syronoptics.comaxispharm.com |

A key performance characteristic of the Alexa Fluor family of dyes, including AF647, is their exceptional photostability. syronoptics.comfishersci.nl Photostability refers to a fluorophore's resistance to photochemical degradation, or photobleaching, when exposed to excitation light. Dyes with high photostability maintain their fluorescent signal for longer periods, enabling extended imaging sessions and the capture of time-lapse sequences without significant signal loss. syronoptics.com Research comparing AF647 to other dyes has consistently demonstrated its superior resistance to photobleaching. For instance, in direct comparisons, AF647 was found to be considerably more photostable than Cy5, retaining a much higher percentage of its initial fluorescence after prolonged and continuous illumination. researchgate.netnih.gov This robust photostability is crucial for demanding applications like super-resolution microscopy (e.g., dSTORM), where intense and sustained laser irradiation is required. nih.govglpbio.com

When multiple fluorophore molecules are conjugated to a single target molecule, such as an antibody, they can interact with each other, leading to self-quenching. This phenomenon, where the fluorescence of the dyes is diminished due to aggregation or other interactions, can severely limit the brightness of the resulting conjugate. nih.gov AF647 exhibits significantly less self-quenching compared to other spectrally similar dyes. researchgate.netnih.gov This allows for the attachment of a higher number of dye molecules to a protein—a higher degree of labeling (DOL)—without a proportional loss in fluorescence quantum yield. nih.govthermofisher.com

Studies have shown that while conjugates of dyes like Cy5 become nearly non-fluorescent at high DOLs (e.g., >6), AF647 conjugates remain highly fluorescent. nih.gov AF647 can be attached to antibodies at ratios of up to 6 dye molecules per protein before self-quenching begins to be a limiting factor, and even at higher ratios, the net fluorescence reaches a maximum plateau rather than becoming non-fluorescent. nih.gov This characteristic is critical for maximizing signal intensity, as it means that AF647-labeled antibodies and other proteins are often significantly brighter than those labeled with other dyes at equivalent or higher DOLs. thermofisher.comresearchgate.net This leads to more sensitive detection in immunoassays and other applications. nih.gov

Comparative Studies with Analogous Fluorescent Dyes

The selection of a fluorophore is often dependent on its performance relative to available alternatives. AF647 is frequently compared with other far-red dyes, most notably those from the Cyanine (B1664457) (Cy) and DyLight series.

Cy5 is a carbocyanine dye with a spectral profile very similar to AF647, making it a common alternative. fluorofinder.comfishersci.nl However, comparative studies have consistently highlighted the superior performance of AF647 in key areas.

Brightness and Photostability : As N-hydroxysuccinimidyl esters, AF647 and Cy5 have similar absorption and emission maxima. researchgate.netnih.gov Despite this, AF647 is significantly brighter and more photostable than Cy5. thermofisher.comresearchgate.netnih.gov In photobleaching experiments, AF647 retained approximately 80% of its initial fluorescence under conditions where Cy5 retained only 55%. researchgate.net

Quenching and Conjugate Performance : The most significant advantage of AF647 over Cy5 lies in its reduced tendency to self-quench upon conjugation to proteins. researchgate.netnih.gov Cy5 conjugates often show the formation of dye aggregates, indicated by a prominent blue-shifted shoulder peak in their absorption spectra, which does not result in fluorescence. researchgate.netnih.gov This effect is much less pronounced in AF647 conjugates, which are therefore significantly more fluorescent, particularly at high degrees of labeling. researchgate.netnih.gov Consequently, in applications like fluoroimmunoassays, AF647 can yield over twice the signal for a given analyte concentration compared to Cy5. nih.gov

Table 2: Performance Comparison: AF647 vs. Cy5

| Feature | AF647 | Cy5 | Reference |

|---|---|---|---|

| Spectral Match | Excellent, nearly identical spectral characteristics | Excellent, nearly identical spectral characteristics | dianova.com |

| Photostability | Significantly more photostable | Less photostable, greater fluorescence quenching upon conjugation | researchgate.netiu.edu |

| Brightness | Generally brighter in protein conjugates | Less bright, especially at high DOLs | thermofisher.comresearchgate.net |

| Self-Quenching | Significantly less self-quenching | Prone to self-quenching and aggregation at high DOLs | researchgate.netnih.govnih.gov |

The DyLight series of dyes were developed as competitors to the Alexa Fluor family. DyLight 650 is the spectral equivalent to AF647. fluorofinder.comfluorofinder.com Both are part of a group of heavily sulfonated dyes known for high water solubility. bioscience.co.ukbiotium.com

Direct, comprehensive comparisons in peer-reviewed literature are less frequent than for Cy5. However, available information and related studies allow for an analysis. Dyes in this spectral class, including the DyLight 630 and 635 variants, have been noted to have larger Stokes shifts but lower extinction coefficients than AF647. researchgate.net While both Alexa Fluor and DyLight dyes are generally considered high-performance fluorophores, the Alexa Fluor series is often cited for its exceptional photostability and brightness. iu.edu Some manufacturer-independent studies have noted variability in performance across different dye series, with one study indicating that DyLight 750 was brighter than its Alexa Fluor counterpart, suggesting that performance can be dye-specific and not uniform across an entire family of dyes. researchgate.net However, for the 647/650 spectral range, AF647 is widely regarded as a benchmark for brightness and photostability in demanding applications. dianova.com

Table 3: Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| AF647-NHS ester (trisodium) | Alexa Fluor 647 NHS Ester |

| Cyanine 5 | Cy5 |

| DyLight 650 | - |

| DyLight 630 | - |

| DyLight 635 | - |

| DyLight 750 | - |

Evaluation Relative to ATTO Dyes

AF647-NHS ester, an amine-reactive form of the far-red fluorescent dye Alexa Fluor 647, is frequently compared to dyes from the ATTO series, particularly ATTO 647N, due to their spectral similarities. fishersci.co.ukidtdna.com Both dyes are utilized in high-sensitivity applications, including single-molecule detection and high-resolution microscopy. atto-tec.com

ATTO 647N is noted for its strong absorption, high fluorescence quantum yield, excellent photostability, and resistance to ozone. atto-tec.com It is often presented as a substitute for Alexa Fluor 647. idtdna.com Comparative studies highlight the performance characteristics of both dyes. For instance, while both dyes exhibit a decrease in fluorescence intensity when subjected to additional green laser illumination (557 nm), the effect can be more pronounced for ATTO 647N. researchgate.netresearchgate.net Specifically, the apparent number of fluorescent molecules in the confocal volume decreases more significantly for ATTO 647N than for Alexa Fluor 647 under these conditions. researchgate.netresearchgate.net However, the fluorescence brightness per molecule for ATTO 647N remains largely independent of the green excitation power, whereas it tends to decrease for Alexa Fluor 647. researchgate.net

In terms of brightness, some sources suggest that ATTO dyes, such as ATTO 647N, can be slightly brighter than their Alexa Fluor equivalents. ucsd.edu ATTO 647N is characterized by an excellent fluorescence quantum yield of 65% and a high molar extinction coefficient of 150,000 M⁻¹cm⁻¹. atto-tec.com For comparison, Alexa Fluor 647 has a quantum yield of 0.33 and a higher extinction coefficient of 270,000 M⁻¹cm⁻¹. fishersci.co.ukaatbio.com The photostability of ATTO 647N is considered a key feature. atto-tec.comnih.gov

Both dyes are suitable for sensitive detection methods, but their distinct photophysical behaviors under specific experimental conditions, such as multi-laser excitation, warrant careful consideration when selecting a fluorophore for a particular application. researchgate.netucsd.edu

| Characteristic | AF647 (Alexa Fluor 647) | ATTO 647N |

|---|---|---|

| Excitation Max (nm) | ~651 | ~646 |

| Emission Max (nm) | ~672 | ~664 |

| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 270,000 | 150,000 |

| Quantum Yield | 0.33 | 0.65 |

| Key Features | Bright and photostable; pH-insensitive from pH 4-10. fishersci.co.uk | Excellent photostability and ozone resistance; pH-independent from pH 2-11. atto-tec.com |

Benchmarking Against iFluor Dyes

The iFluor dye series has been developed as an alternative to other fluorescent labeling dyes, including the Alexa Fluor family. ulab360.com The iFluor 647 dye, in its succinimidyl ester form, is spectrally similar to AF647-NHS ester and is optimized for labeling proteins, particularly antibodies. aatbio.com

Manufacturers of iFluor dyes claim they offer strong fluorescence and high photostability. aatbio.com The fluorescence of iFluor 647 is reportedly pH-independent across a broad range from pH 3 to 11. aatbio.com This characteristic is comparable to AF647, which is also pH-insensitive over a wide range (pH 4 to 10). fishersci.co.uk iFluor dyes are designed to be highly water-soluble, which helps minimize the use of organic solvents during conjugation reactions. ulab360.com

When comparing performance, iFluor 647 reagents are positioned as having stronger fluorescence and greater photostability than spectrally similar dyes like Cy5. aatbio.com As AF647 itself is known to be significantly more photostable than Cy5, this suggests a competitive performance profile for iFluor 647. fishersci.co.ukaxispharm.com The iFluor 647 succinimidyl ester is noted for its stability and good reactivity with primary amine groups on proteins. aatbio.com

| Characteristic | AF647-NHS ester | iFluor 647 SE |

|---|---|---|

| Excitation Max (nm) | ~651 | ~651 |

| Emission Max (nm) | ~672 | Not specified, but spectrally identical to Cy5 |

| pH-Insensitivity Range | pH 4 - 10 | pH 3 - 11 |

| Key Features | Bright, photostable, highly water-soluble. fishersci.co.uk | Bright, photostable, minimal quenching on proteins. aatbio.com |

Environmental Stability and Best Practices for Research Storage

Impact of Light Exposure and Temperature Fluctuations on Dye Integrity

The integrity of AF647-NHS ester is sensitive to both light and temperature. Prolonged exposure to light should be avoided for both the unconjugated dye and its conjugates. lumiprobe.commedchemexpress.com Manufacturers consistently recommend protecting the dye from light during storage and handling to prevent photobleaching and degradation. aatbio.comtargetmol.comthermofisher.com

Temperature fluctuations can also compromise the stability of the compound. For the unconjugated, lyophilized powder, storage at low temperatures, typically -20°C or below, is required. lumiprobe.comthermofisher.com Once reconstituted in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO), the solution's stability is limited. aatbio.com Repeated freeze-thaw cycles should be avoided for reconstituted dyes and protein conjugates. aatbio.com For short-term storage of conjugates, a constant temperature of 4°C is recommended, while long-term storage necessitates freezing at -20°C or, preferably, ≤ –60°C. ulab360.comaatbio.com Transportation of the lyophilized powder can often be done at ambient temperature for short periods (up to 3 weeks) without significant deterioration. lumiprobe.com

Sensitivity to Oxidative Degradation in Ambient Conditions

The N-hydroxysuccinimidyl (NHS) ester functional group is highly susceptible to hydrolysis, a reaction that competes with the desired aminolysis (labeling) reaction. nih.gov This hydrolysis is accelerated by the presence of water, including atmospheric humidity. lumiprobe.comresearchgate.net When the vial containing the lyophilized dye is opened, especially if it is colder than the ambient temperature, moisture from the air can condense inside, leading to the degradation of the reactive ester into a non-reactive free acid. lumiprobe.comresearchgate.net This significantly reduces the dye's conjugation efficiency.

To mitigate this degradation, it is crucial to handle the dye in a dry environment. The vial should be allowed to equilibrate to room temperature before opening to prevent condensation. lumiprobe.comresearchgate.net Using anhydrous solvents for reconstitution and storing the dye under desiccated conditions are essential practices. lumiprobe.comresearchgate.net After use, purging the vial with an inert gas like dry nitrogen or argon can help displace moist air and extend the reagent's shelf life. lumiprobe.com

Optimized Storage Conditions for Unconjugated Dye and Fluorescent Conjugates

To ensure the long-term stability and reactivity of AF647-NHS ester and its conjugates, specific storage conditions must be strictly followed.

For the unconjugated dye (lyophilized powder):

Temperature : Store at ≤ -15°C or -20°C. lumiprobe.comaatbio.com

Light : Protect from light. medchemexpress.comaatbio.com

Moisture : Store in a desiccated environment. lumiprobe.com

For reconstituted, unconjugated dye (in anhydrous DMSO):

Temperature : Store at ≤ -15°C. aatbio.com

Duration : Stability is limited; it can be stored for less than two weeks. aatbio.com Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles and moisture contamination. aatbio.comreddit.com Some protocols suggest storage at -80°C may extend stability for up to 6 months. medchemexpress.com

For fluorescent conjugates (e.g., labeled antibodies):

Short-term Storage : Store at 4°C for up to two months. aatbio.com The solution should contain a carrier protein (e.g., 0.1% bovine serum albumin) and a bacteriostatic agent (e.g., 2 mM sodium azide). ulab360.comaatbio.com